molecular formula C11H8O4 B6395660 3-(Furan-2-YL)-5-hydroxybenzoic acid CAS No. 1261960-70-6

3-(Furan-2-YL)-5-hydroxybenzoic acid

Cat. No.: B6395660
CAS No.: 1261960-70-6
M. Wt: 204.18 g/mol
InChI Key: IPJGIKQOCFESTJ-UHFFFAOYSA-N
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Description

3-(Furan-2-YL)-5-hydroxybenzoic acid is an organic compound that features both a furan ring and a hydroxybenzoic acid moiety The furan ring is a five-membered aromatic ring with one oxygen atom, while the hydroxybenzoic acid moiety consists of a benzene ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-YL)-5-hydroxybenzoic acid typically involves the coupling of a furan derivative with a hydroxybenzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a halogenated hydroxybenzoic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-YL)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-(Furan-2-YL)-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-YL)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simple furan derivative with a carboxylic acid group.

    5-Hydroxy-2-furancarboxylic acid: A furan derivative with both hydroxyl and carboxylic acid groups.

    3-(Furan-2-YL)propanoic acid: A furan derivative with a propanoic acid group.

Uniqueness

3-(Furan-2-YL)-5-hydroxybenzoic acid is unique due to the presence of both a furan ring and a hydroxybenzoic acid moiety, which imparts distinct chemical and biological properties. Its dual functionality allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(furan-2-yl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJGIKQOCFESTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688505
Record name 3-(Furan-2-yl)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-70-6
Record name 3-(Furan-2-yl)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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